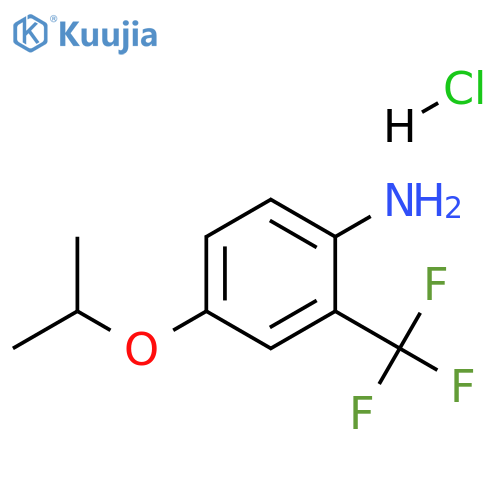

Cas no 1258639-73-4 (4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride)

1258639-73-4 structure

商品名:4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride

CAS番号:1258639-73-4

MF:C10H13ClF3NO

メガワット:255.664532423019

CID:4582797

4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride

-

- インチ: 1S/C10H12F3NO.ClH/c1-6(2)15-7-3-4-9(14)8(5-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H

- InChIKey: VTAOTDGBUOQVCL-UHFFFAOYSA-N

- ほほえんだ: NC1=CC=C(OC(C)C)C=C1C(F)(F)F.[H]Cl

4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-70206-0.5g |

4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |

1258639-73-4 | 95.0% | 0.5g |

$175.0 | 2025-02-20 | |

| Enamine | EN300-70206-0.05g |

4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |

1258639-73-4 | 95.0% | 0.05g |

$42.0 | 2025-02-20 | |

| Enamine | EN300-70206-2.5g |

4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |

1258639-73-4 | 95.0% | 2.5g |

$503.0 | 2025-02-20 | |

| TRC | B524125-50mg |

4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |

1258639-73-4 | 50mg |

$ 70.00 | 2022-06-07 | ||

| TRC | B524125-100mg |

4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |

1258639-73-4 | 100mg |

$ 95.00 | 2022-06-07 | ||

| TRC | B524125-500mg |

4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |

1258639-73-4 | 500mg |

$ 340.00 | 2022-06-07 | ||

| Chemenu | CM418439-1g |

4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |

1258639-73-4 | 95%+ | 1g |

$*** | 2023-03-29 | |

| 1PlusChem | 1P01ABIA-100mg |

4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |

1258639-73-4 | 90% | 100mg |

$109.00 | 2025-03-19 | |

| A2B Chem LLC | AV60290-100mg |

4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |

1258639-73-4 | 90% | 100mg |

$105.00 | 2024-04-20 | |

| A2B Chem LLC | AV60290-5g |

4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride |

1258639-73-4 | 90% | 5g |

$818.00 | 2024-04-20 |

4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

1258639-73-4 (4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride) 関連製品

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量